Quiflapon

Description

See also: Quiflapon Sodium (active moiety of).

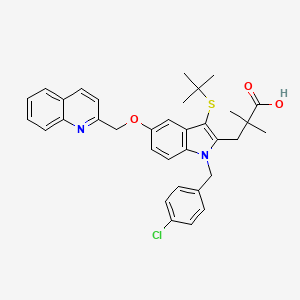

Structure

3D Structure

Properties

IUPAC Name |

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOONKHCNQFYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159882 | |

| Record name | Quiflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136668-42-3 | |

| Record name | Quiflapon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quiflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quiflapon's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon (MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the production of these pro-inflammatory lipid mediators, which play a central role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)

This compound exerts its anti-inflammatory effects by specifically targeting the 5-lipoxygenase-activating protein (FLAP). FLAP is an 18-kDa integral nuclear membrane protein that functions as a crucial transfer protein for arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX)[1][2]. This interaction is an essential prerequisite for the cellular biosynthesis of all leukotrienes[2][3].

The binding of this compound to FLAP competitively inhibits the binding of arachidonic acid, thereby preventing its presentation to 5-LOX[4]. This action effectively halts the initial and rate-limiting step in the leukotriene biosynthetic cascade: the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4)[3]. Consequently, the production of all downstream leukotrienes, including the potent neutrophil chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) involved in bronchoconstriction and vascular permeability, is suppressed[3][5].

Signaling Pathway of Leukotriene Synthesis Inhibition by this compound

Caption: this compound's inhibition of FLAP blocks the leukotriene synthesis pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key IC50 values, demonstrating its high affinity for FLAP and potent inhibition of leukotriene biosynthesis.

| Assay Type | System/Cell Type | Species | IC50 (nM) | Reference(s) |

| FLAP Binding Assay | Leukocyte Membranes | Human | 1.6 | [6][7][8][9] |

| Leukotriene Biosynthesis Inhibition | Intact Polymorphonuclear Leukocytes (PMNLs) | Human | 3.1 | [6][7][8][9] |

| Leukotriene Biosynthesis Inhibition | Elicited Polymorphonuclear Leukocytes (PMNLs) | Rat | 6.1 | [6][7][8][9] |

| Leukotriene Biosynthesis Inhibition | Whole Blood | Human | 510 | [7] |

| Leukotriene Biosynthesis Inhibition | Whole Blood | Squirrel Monkey | 69 | [7] |

| Leukotriene Biosynthesis Inhibition | Whole Blood | Rat | 9 | [7] |

Downstream Signaling Consequences of FLAP Inhibition

While the primary anti-inflammatory effect of this compound is mediated through the reduction of leukotrienes, research in other disease models, such as cancer, has shed light on its impact on intracellular signaling pathways. In pancreatic cancer cells, inhibition of the 5-LOX pathway by this compound has been shown to induce apoptosis through the downregulation of protein kinase C-epsilon (PKCε), a pro-survival kinase[10][11][12]. This effect was independent of the Akt signaling pathway[10][11]. The inhibition of 5-LOX activity also led to a decrease in the phosphorylation of c-Raf and ERK, downstream components of the Ras signaling pathway[10][11].

Although the direct effects of this compound on these specific pathways in inflammatory cells are less characterized, the reduction of leukotrienes, which are potent signaling molecules themselves, is expected to modulate various downstream inflammatory signaling cascades. For instance, LTB4 is known to activate neutrophils and other immune cells through its receptors, leading to the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to inflammatory responses. By blocking LTB4 production, this compound indirectly attenuates these downstream signaling events.

Hypothesized Downstream Signaling in Inflammatory Cells

Caption: Hypothesized impact of this compound on downstream inflammatory signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

FLAP Binding Assay (Radioligand Displacement)

This assay measures the affinity of this compound for its molecular target, FLAP, by assessing its ability to displace a radiolabeled ligand that specifically binds to FLAP.

Experimental Workflow for FLAP Binding Assay

Caption: Workflow for a typical FLAP radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the isolated PMNLs in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-MK-886), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled FLAP inhibitor).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Leukotriene Biosynthesis Inhibition Assay in Human PMNLs

This assay measures the ability of this compound to inhibit the production of leukotrienes in intact human neutrophils following stimulation.

Methodology:

-

Cell Preparation:

-

Isolate human PMNLs from whole blood as described in section 4.1.1.

-

Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) at a specific concentration (e.g., 1 x 10^7 cells/mL).

-

-

Inhibition and Stimulation:

-

Pre-incubate the PMNL suspension with varying concentrations of this compound or vehicle (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate leukotriene synthesis by adding a calcium ionophore such as A23187 (e.g., 1-5 µM).

-

Incubate for an additional period (e.g., 5-15 minutes) at 37°C.

-

-

Sample Processing:

-

Terminate the reaction by adding ice-cold methanol or by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant for leukotriene analysis.

-

For LTB4, perform solid-phase extraction (SPE) to purify and concentrate the analyte from the supernatant.

-

-

Quantification of Leukotrienes:

-

LTB4 by HPLC:

-

Analyze the extracted samples using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Employ a C18 column and a mobile phase gradient (e.g., methanol/water/acetic acid).

-

Detect LTB4 by its characteristic UV absorbance (e.g., at 270 nm).

-

Quantify the concentration by comparing the peak area to a standard curve of authentic LTB4.

-

-

Cysteinyl Leukotrienes (cysLTs) by ELISA:

-

Use a commercially available competitive ELISA kit for cysLTs.

-

Add the supernatant (or diluted supernatant) to microplate wells coated with an anti-cysLT antibody.

-

Add a fixed amount of enzyme-linked cysLT conjugate.

-

After incubation and washing steps, add a substrate to develop a colorimetric signal that is inversely proportional to the amount of cysLTs in the sample.

-

Quantify the concentration by comparing the absorbance to a standard curve.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of leukotriene production for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing non-linear regression analysis.

-

Leukotriene Biosynthesis Inhibition Assay in Whole Blood

This ex vivo assay assesses the inhibitory effect of this compound on leukotriene synthesis in a more physiologically relevant matrix.

Methodology:

-

Sample Collection and Treatment:

-

Collect fresh heparinized whole blood from human volunteers or laboratory animals.

-

Aliquot the blood into tubes and pre-incubate with varying concentrations of this compound or vehicle at 37°C.

-

-

Stimulation and Termination:

-

Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by placing the tubes on ice and adding an agent to precipitate proteins and lyse red blood cells (e.g., cold methanol).

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

Analyze the supernatant for leukotrienes using HPLC or ELISA as described in section 4.2.4.

-

-

Data Analysis:

-

Calculate the IC50 value as described in section 4.2.5.

-

Conclusion

This compound is a highly potent and selective inhibitor of FLAP, the key protein involved in the presentation of arachidonic acid to 5-lipoxygenase. Its mechanism of action, centered on the blockade of the leukotriene biosynthetic pathway, provides a targeted approach to mitigating inflammatory responses. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on anti-inflammatory therapeutics. Further investigation into the detailed downstream signaling effects of this compound in various inflammatory cell types will continue to enhance our understanding of its full therapeutic potential.

References

- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | FLAP | Apoptosis | TargetMol [targetmol.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound (PD062139, NZOONKHCNQFYCI-UHFFFAOYSA-N) [probes-drugs.org]

- 10. MK591 (this compound), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | MK591 (this compound), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Quiflapon: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon, also known as MK-0591, is a potent and selective second-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP). Developed by Merck Frosst, it represents a significant advancement in the pursuit of anti-inflammatory therapeutics targeting the leukotriene biosynthesis pathway. By binding to FLAP, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes, which are key mediators in a variety of inflammatory diseases, including asthma and allergic rhinitis.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and experimental evaluation of this compound.

Discovery and Development

The development of this compound emerged from the broader research efforts to understand and inhibit the 5-lipoxygenase (5-LO) pathway, a critical route in the production of leukotrienes from arachidonic acid. Early research identified the 18-kDa membrane protein, 5-lipoxygenase-activating protein (FLAP), as an essential component for leukotriene synthesis in intact cells.[3] This discovery opened a new therapeutic avenue for the development of a novel class of anti-inflammatory drugs.

This compound (MK-0591) was developed as a successor to earlier FLAP inhibitors, such as MK-886. The evolution of this class of drugs aimed to improve potency, selectivity, and pharmacokinetic properties.[2][4] this compound demonstrated high affinity for FLAP and potent inhibition of leukotriene biosynthesis in a variety of in vitro and in vivo models.[5][6][7]

Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by specifically targeting the 5-lipoxygenase-activating protein (FLAP). In the biosynthesis of leukotrienes, FLAP acts as a crucial transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[3][5] The binding of this compound to FLAP prevents this interaction, thereby inhibiting the initial and rate-limiting step of leukotriene production. This targeted mechanism of action distinguishes FLAP inhibitors from direct 5-LO inhibitors and offers a high degree of specificity.[5][6][7]

The 5-lipoxygenase signaling pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP then facilitates the transfer of arachidonic acid to 5-LO, which catalyzes the formation of leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.

Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

This compound has demonstrated potent inhibitory activity in various assays. The following tables summarize the key quantitative data for its biological activity.

Table 1: In Vitro Inhibition of FLAP Binding and Leukotriene Biosynthesis

| Assay System | Species | IC50 (nM) | Reference |

| FLAP Binding Assay | Human | 1.6 | [5][6][7] |

| Leukotriene Biosynthesis (PMNLs) | Human | 3.1 | [5][6][7] |

| Leukotriene Biosynthesis (PMNLs) | Rat | 6.1 | [5][6][7] |

| Leukotriene Biosynthesis (Whole Blood) | Human | 510 | [5][6][7] |

| Leukotriene Biosynthesis (Whole Blood) | Squirrel Monkey | 69 | [5][6][7] |

| Leukotriene Biosynthesis (Whole Blood) | Rat | 9 | [5][6][7] |

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process involving the construction of the indole core followed by key functionalization steps. The full IUPAC name for this compound is 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid.

A plausible synthetic route, based on available literature, is outlined below. The initial steps involve the synthesis of a key intermediate, 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester, as described in European Patent EP 419,049.[3] This is followed by demethylation to the corresponding 5-hydroxyindole derivative, which is then subjected to an etherification reaction to introduce the quinolin-2-ylmethoxy side chain. The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Caption: A plausible workflow for the chemical synthesis of this compound.

Experimental Protocols

FLAP Radioligand Filtration Binding Assay

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the 5-lipoxygenase-activating protein (FLAP) using a radioligand filtration binding assay.

Materials:

-

Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells.

-

Radioligand: [3H]-MK-886, a selective FLAP ligand.

-

Test Compound: this compound or other FLAP inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filtration apparatus with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of a fixed concentration of [3H]-MK-886 (typically at or below its Kd value).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of a known non-radiolabeled FLAP ligand (e.g., unlabeled MK-886).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the filtration apparatus.

-

Washing: Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Leukotriene Biosynthesis Inhibition Assay in Human Whole Blood

This protocol outlines a method to assess the inhibitory effect of this compound on leukotriene biosynthesis in human whole blood.

Materials:

-

Human Whole Blood: Freshly drawn from healthy volunteers into heparinized tubes.

-

Calcium Ionophore A23187: To stimulate leukotriene synthesis.

-

Test Compound: this compound.

-

Methanol: For protein precipitation.

-

HPLC System: With a reverse-phase column (e.g., C18) and a UV detector.

-

Mobile Phase: A suitable gradient of acetonitrile and water with trifluoroacetic acid.

-

Leukotriene Standards: LTB4, LTC4, LTD4, LTE4 for calibration.

Procedure:

-

Incubation: Pre-incubate aliquots of human whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Initiate leukotriene biosynthesis by adding a solution of calcium ionophore A23187 to a final concentration of approximately 10-30 µM. Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Termination and Extraction: Stop the reaction by adding ice-cold methanol to precipitate proteins. Centrifuge to pellet the precipitated proteins.

-

Sample Preparation: Collect the supernatant and evaporate the methanol under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the leukotrienes using a suitable gradient elution program.

-

Quantification: Monitor the elution of leukotrienes by their characteristic UV absorbance (e.g., 280 nm for LTB4 and cysteinyl leukotrienes). Quantify the amount of each leukotriene by comparing the peak areas to a standard curve generated with known concentrations of leukotriene standards.

-

Data Analysis: Calculate the percentage inhibition of leukotriene biosynthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.[1][8][9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP, representing a significant tool for both research and potential therapeutic applications in inflammatory diseases. Its discovery and development have provided valuable insights into the role of the 5-lipoxygenase pathway in inflammation. The methodologies outlined in this guide for its chemical synthesis and biological evaluation provide a framework for further investigation and development of this and similar compounds.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Inhibition of leukotriene biosynthesis by a novel dietary fatty acid formulation in patients with atopic asthma: a randomized, placebo-controlled, parallel-group, prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Scaffold: α,α-dimethyl-5-(substituted)-3H-indazole-3-acetic Acids

Disclaimer: Extensive literature searches for the specific compound "α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid" did not yield any direct references, suggesting it may be a novel or unpublished entity. This guide, therefore, provides a comprehensive overview of the broader class of substituted indazole acetic acids, drawing on established synthetic methodologies and known biological activities of structurally related compounds. The experimental protocols, data, and pathways presented are representative examples based on available scientific literature for this class of molecules and should be considered as a predictive framework for the investigation of the specific compound of interest.

Introduction

Indazole acetic acids represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The indazole core is a versatile scaffold found in a variety of biologically active molecules. The incorporation of an acetic acid moiety at the 3-position, particularly with α,α-dimethyl substitution, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a technical overview of the synthesis, potential biological activities, and experimental evaluation of α,α-dimethyl-5-(substituted)-3H-indazole-3-acetic acids, with a speculative focus on the quinolinylmethoxy-substituted derivative.

Chemical Structure and Properties

The core structure consists of a 3H-indazole ring system, which is a bicyclic aromatic heterocycle, with an acetic acid group at the 3-position. The α,α-dimethyl substitution on the acetic acid side chain is a key feature that can impact metabolic stability and receptor binding. The 5-position of the indazole ring allows for the introduction of various substituents, such as the proposed 2-quinolinylmethoxy group, to modulate the biological activity.

Table 1: Physicochemical Properties of a Representative Indazole Acetic Acid Scaffold

| Property | Predicted Value |

| Molecular Formula | C23H21N3O3 |

| Molecular Weight | 387.43 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

Note: These are predicted values for the target compound and would need experimental verification.

Synthetic Methodologies

The synthesis of substituted indazole acetic acids can be achieved through various routes. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the acetic acid side chain. Based on literature for related compounds, a plausible synthetic approach for α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-hydroxy-3H-indazole. This can be achieved through several methods, including the Jacobson indazole synthesis from an appropriate o-toluidine derivative.

Step 2: Protection of the indazole nitrogen. The N1 or N2 position of the indazole ring is typically protected, for instance, with a Boc or benzyl group, to prevent side reactions in subsequent steps.

Step 3: Alkylation of the 5-hydroxyl group. The protected 5-hydroxyindazole is reacted with 2-(chloromethyl)quinoline in the presence of a suitable base (e.g., K2CO3 or NaH) in an inert solvent (e.g., DMF or acetonitrile) to yield the 5-(2-quinolinylmethoxy) substituted indazole.

Step 4: Introduction of the acetic acid moiety. The protected indazole can be C-alkylated at the 3-position. A common method involves deprotonation at the 3-position with a strong base (e.g., n-BuLi or LDA) followed by reaction with an appropriate electrophile, such as ethyl α-bromo-α,α-dimethylacetate.

Step 5: Deprotection and Hydrolysis. The protecting group on the indazole nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for benzyl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base (e.g., LiOH or NaOH) followed by acidic workup, to yield the final product.

Figure 1: Proposed Synthetic Workflow

Caption: A generalized synthetic pathway for the target compound.

Potential Biological Activities and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The specific activity of α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid would depend on its molecular targets.

Hypothesized Mechanism of Action: Anti-inflammatory Activity

Many indazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes or modulators of inflammatory signaling pathways such as NF-κB.

Table 2: Hypothetical In Vitro Biological Activity Profile

| Target/Assay | IC50 / EC50 (µM) |

| COX-1 Inhibition | > 100 |

| COX-2 Inhibition | 0.5 |

| TNF-α Release in LPS-stimulated PBMCs | 1.2 |

| NF-κB Reporter Assay | 2.5 |

Note: These are hypothetical data points for illustrative purposes.

Figure 2: Potential Inflammatory Signaling Pathway Modulation

Target Validation of Quiflapon in Asthma Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. A key inflammatory pathway implicated in the pathophysiology of asthma is the leukotriene (LT) signaling cascade. Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs), are potent mediators of bronchoconstriction, mucus secretion, and eosinophilic inflammation.[1][2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and access its substrate, arachidonic acid.[4][5] Quiflapon (formerly MK-591) is a potent and selective inhibitor of FLAP, thereby representing a strategic therapeutic target for the treatment of asthma by blocking the production of all leukotrienes.[6][7] This technical guide provides a comprehensive overview of the target validation of this compound in preclinical asthma models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by binding with high affinity to FLAP, a nuclear membrane-associated protein.[1] This binding event prevents the translocation of 5-LO from the cytosol to the nuclear envelope, a critical step for the initiation of leukotriene biosynthesis.[8] By inhibiting the 5-LO/FLAP complex formation, this compound effectively blocks the conversion of arachidonic acid into LTA4, the common precursor for both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This upstream inhibition of the entire leukotriene pathway is a key advantage, as it prevents the pro-inflammatory and bronchoconstrictive effects of all downstream leukotriene products.[7]

In Vitro Target Validation

The initial validation of this compound's activity was established through a series of in vitro assays designed to quantify its binding affinity to FLAP and its inhibitory effect on leukotriene synthesis in various cell types.

Quantitative Data: In Vitro Inhibition of FLAP and Leukotriene Synthesis by this compound

| Assay Type | Cell/System | Species | IC50 Value | Reference |

| FLAP Binding Assay | - | - | 1.6 nM | [1][2] |

| Leukotriene Biosynthesis (LTB4) | Intact Polymorphonuclear Leukocytes (PMNLs) | Human | 3.1 nM | [1][2] |

| Leukotriene Biosynthesis (LTB4) | Elicited Polymorphonuclear Leukocytes (PMNLs) | Rat | 6.1 nM | [1][2] |

| Leukotriene Biosynthesis (LTB4) | Whole Blood | Human | 510 nM | [2] |

| Leukotriene Biosynthesis (LTB4) | Whole Blood | Squirrel Monkey | 69 nM | [2] |

| Leukotriene Biosynthesis (LTB4) | Whole Blood | Rat | 9 nM | [2] |

Experimental Protocols: In Vitro Assays

Objective: To determine the binding affinity of this compound to FLAP.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing high levels of FLAP, such as human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line overexpressing FLAP.

-

Radioligand Binding: A radiolabeled ligand known to bind to FLAP (e.g., [3H]MK-886) is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow for competitive binding. Subsequently, bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Objective: To measure the functional inhibition of leukotriene synthesis by this compound in inflammatory cells.

Methodology:

-

Cell Isolation: PMNLs are isolated from fresh whole blood (human or rat) using density gradient centrifugation.

-

Pre-incubation with this compound: The isolated PMNLs are pre-incubated with various concentrations of this compound or vehicle control.

-

Cell Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187), which mimics cellular activation.

-

Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.

-

Quantification of Leukotrienes: The levels of LTB4 and cysteinyl leukotrienes in the extracts are quantified using specific and sensitive methods such as enzyme-linked immunosorbent assay (ELISA) or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of leukotriene production, is determined.

In Vivo Target Validation in Asthma Models

The efficacy of this compound in a more complex biological system was evaluated using well-established animal models of allergic asthma. These models aim to replicate key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

Quantitative Data: In Vivo Efficacy of this compound in Animal Models of Asthma

| Animal Model | Key Parameter | Effect of this compound | Reference |

| Allergic Dogs (Ragweed Allergen) | Duration of Bronchoconstriction (Area Under the Curve) | 40% reduction | [1] |

| Allergic Dogs (Ragweed Allergen) | Urinary LTE4 Excretion | Reduced to <10% of basal values | [1] |

| Allergic Dogs (Ragweed Allergen) | Whole Blood LTB4 Biosynthesis | Abolished | [1] |

| Allergic Dogs (Ragweed Allergen) | Airway Hyperresponsiveness to Acetylcholine (post-allergen) | Significantly blunted | [1] |

Experimental Protocols: In Vivo Asthma Models

Objective: To induce an asthma-like phenotype in mice characterized by airway inflammation and hyperresponsiveness to evaluate the therapeutic potential of this compound.

Methodology:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).[4][9][10]

-

Challenge: Following the sensitization period, mice are challenged with aerosolized OVA for a defined period on consecutive days (e.g., days 24, 25, and 26) to induce an asthmatic response.[9]

-

Treatment: this compound or vehicle control is administered to the mice, typically before each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing doses of a bronchoconstrictor agent like methacholine.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the airways. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

-

Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of inflammatory cell infiltration and goblet cell hyperplasia.

-

Leukotriene Measurement: Leukotriene levels (LTB4 and CysLTs) can be measured in the BAL fluid or lung homogenates using ELISA or other sensitive analytical methods.

Objective: To evaluate the effect of this compound on antigen-induced bronchoconstriction and airway hyperresponsiveness in a species known for its pronounced airway smooth muscle reactivity.

Methodology:

-

Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, through injections with an adjuvant.[11][12]

-

Antigen Challenge: Sensitized guinea pigs are challenged with an aerosol of the antigen, which induces an immediate bronchoconstrictor response (early asthmatic response) and, in some models, a late-phase response.

-

Treatment: this compound or a vehicle is administered prior to the antigen challenge.

-

Measurement of Airway Function: Airway obstruction is measured in conscious animals using whole-body plethysmography or in anesthetized animals by measuring pulmonary resistance and dynamic compliance.

-

Assessment of Airway Hyperresponsiveness: The reactivity of the airways to bronchoconstrictors like histamine or methacholine is assessed before and after the antigen challenge to determine the effect of this compound on the development of airway hyperresponsiveness.

Visualizing the Core Concepts

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Caption: Leukotriene signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro evaluation of this compound's inhibitory activity.

Caption: Experimental workflow for the in vivo validation of this compound in a mouse model of asthma.

Conclusion

The comprehensive preclinical data strongly supports the target validation of this compound as a therapeutic agent for asthma. Its potent and selective inhibition of FLAP translates to a robust suppression of leukotriene biosynthesis both in vitro and in vivo. In animal models of asthma, this compound has demonstrated significant efficacy in mitigating key features of the disease, including bronchoconstriction and airway hyperresponsiveness. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of FLAP inhibitors as a valuable class of anti-asthma therapeutics. The visual representations of the signaling pathway and experimental workflows serve to further clarify the mechanism of action and the scientific process behind the validation of this important drug target.

References

- 1. Antiasthmatic effects of a leukotriene biosynthesis inhibitor (MK-0591) in allergic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. Airway hyper- or hyporeactivity to inhaled spasmogens 24 h after ovalbumin challenge of sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eosinophils and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory basis of exercise-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The importance of leukotrienes in airway inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asthma - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 10. Involvement of neurogenic inflammation in antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Late-phase asthmatic responses and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Quiflapon: A Deep Dive into the Inhibition of Leukotriene C4 and D4 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon (formerly MK-0591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the synthesis of leukotrienes, including the powerful inflammatory mediators leukotriene C4 (LTC4) and leukotriene D4 (LTD4). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on leukotriene synthesis, detailed experimental protocols for its evaluation, and a visual representation of the underlying biochemical pathways and experimental workflows.

Introduction to Leukotriene Synthesis and the Role of FLAP

Leukotrienes are a family of inflammatory eicosanoid lipid mediators derived from arachidonic acid. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are particularly potent in inducing bronchoconstriction, increasing vascular permeability, and promoting leukocyte chemotaxis, making them key targets in inflammatory diseases such as asthma and allergic rhinitis.

The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity. FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-LO, thereby facilitating the first two steps in the leukotriene biosynthetic cascade. Inhibition of FLAP represents a critical upstream intervention point to block the production of all leukotrienes.

Mechanism of Action of this compound

This compound is a second-generation leukotriene biosynthesis inhibitor that specifically targets and binds to FLAP with high affinity. This binding action prevents the association of arachidonic acid with FLAP, thereby inhibiting the 5-LO-catalyzed conversion of arachidonic acid to leukotriene A4 (LTA4), the unstable precursor of all other leukotrienes. Consequently, the downstream synthesis of both LTC4 and LTD4 is effectively suppressed. It is important to note that this compound does not directly inhibit the 5-lipoxygenase enzyme itself.

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for FLAP and its effectiveness in blocking leukotriene synthesis.

| Assay Type | System | IC50 Value | Reference |

| FLAP Binding Assay | Human Polymorphonuclear Leukocytes (PMNLs) | 1.6 nM | |

| Leukotriene Biosynthesis Inhibition | Intact Human PMNLs | 3.1 nM | |

| Leukotriene Biosynthesis Inhibition | Elicited Rat PMNLs | 6.1 nM | |

| Leukotriene Biosynthesis Inhibition | Human Whole Blood | 510 nM | |

| Leukotriene Biosynthesis Inhibition | Squirrel Monkey Whole Blood | 69 nM | |

| Leukotriene Biosynthesis Inhibition | Rat Whole Blood | 9 nM | |

| Cell Viability (Pancreatic Cancer) | BxPC3 cells | 21.89 µM | |

| Cell Viability (Pancreatic Cancer) | Panc-1 cells | 20.28 µM | |

| Cell Viability (Pancreatic Cancer) | MiaPaCa-2 cells | 18.24 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

FLAP Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in cell membranes.

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or HL-60 cells (differentiated with PMA)

-

[3H]-MK-886 (radioligand)

-

This compound or other test compounds

-

Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Isolate membranes from human PMNLs or differentiated HL-60 cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of [3H]-MK-886 (e.g., 6 nM)

-

Varying concentrations of this compound or test compound

-

A fixed amount of cell membrane preparation (e.g., 10 µg of protein)

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Leukotriene C4 and D4 Production in Human PMNLs

This protocol describes the measurement of LTC4 and LTD4 released from stimulated human PMNLs using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human Polymorphonuclear Leukocytes (PMNLs)

-

Calcium ionophore A23187

-

This compound or other test compounds

-

Hanks' Balanced Salt Solution (HBSS)

-

LTC4 and LTD4 ELISA kits

-

Microplate reader

Protocol:

-

Cell Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation. Resuspend the cells in HBSS.

-

Pre-incubation with Inhibitor: Pre-incubate the PMNL suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Stimulation: Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) to induce leukotriene synthesis. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Sample Collection: Collect the supernatant, which contains the released leukotrienes.

-

ELISA: Perform the LTC4 and LTD4 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to antibody-coated microplate wells.

-

Adding an HRP-conjugated detection antibody.

-

Incubating and washing the plate.

-

Adding a substrate solution and stopping the reaction.

-

Measuring the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of LTC4 and LTD4 in the samples by comparing their absorbance to the standard curve. Determine the IC50 of this compound for the inhibition of LTC4 and LTD4 production.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a highly effective inhibitor of leukotriene C4 and D4 synthesis through its specific and potent interaction with the 5-lipoxygenase-activating protein. Its mechanism of action, characterized by the upstream blockade of the leukotriene cascade, makes it a valuable tool for research into the roles of leukotrienes in inflammatory processes and a potential therapeutic agent for leukotriene-mediated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

Investigating the Structural Biology of Quiflapon-FLAP Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions between Quiflapon (MK-591) and the 5-lipoxygenase-activating protein (FLAP). Understanding this interaction is crucial for the development of anti-inflammatory therapeutics targeting the leukotriene pathway. This document outlines the quantitative binding data, detailed experimental protocols, and the underlying signaling pathways, supplemented with visual diagrams to facilitate comprehension.

Introduction to this compound and FLAP

This compound is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[4][5][6] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX), the first committed step in the leukotriene synthesis pathway.[6][7][8] By binding to FLAP, this compound effectively blocks leukotriene production, positioning it as a significant therapeutic agent for managing inflammatory conditions.[4][5] The development of FLAP inhibitors like this compound has been a major focus in the quest for novel anti-inflammatory drugs.[4]

Quantitative Data: Binding Affinity and Potency of this compound

The interaction between this compound and FLAP has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 1.6 nM | FLAP binding assay | [1][2][9] |

| IC50 | 3.1 nM | Leukotriene biosynthesis in intact human Polymorphonuclear Leukocytes (PMNLs) | [1][2] |

| IC50 | 6.1 nM | Leukotriene biosynthesis in elicited rat PMNLs | [1][2] |

| IC50 | 510 nM | Leukotriene biosynthesis in human whole blood | [1] |

| IC50 | 69 nM | Leukotriene biosynthesis in squirrel monkey whole blood | [1] |

| IC50 | 9 nM | Leukotriene biosynthesis in rat whole blood | [1] |

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotriene synthesis is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. FLAP, located in the nuclear envelope, binds arachidonic acid and presents it to 5-lipoxygenase. 5-LOX then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), an unstable intermediate. LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammation.[5][6][10]

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of inhibitors for FLAP.

-

Membrane Preparation:

-

Culture human polymorphonuclear leukocytes (PMNLs) or a cell line overexpressing FLAP.

-

Harvest cells and resuspend in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]MK-886).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add the prepared membrane fraction to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

To determine non-specific binding, include control wells with a high concentration of an unlabeled inhibitor.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

This protocol is designed to demonstrate the in-vivo interaction between FLAP and 5-LOX and the disruptive effect of this compound.[11][12][13]

-

Cell Culture and Treatment:

-

Culture cells expressing both FLAP and 5-LOX (e.g., transfected HEK293 cells or PMNLs).

-

Treat one set of cells with this compound at a concentration known to inhibit FLAP, and another set with a vehicle control.

-

Stimulate the cells to induce the translocation of 5-LOX to the nuclear membrane (e.g., with a calcium ionophore like A23187).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with 1% NP-40) containing protease and phosphatase inhibitors. Using a milder detergent like NP-40 is often preferred for membrane protein interactions over Triton X-100.[13]

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G-agarose or magnetic beads.

-

Incubate the pre-cleared lysate with an antibody specific for FLAP (the "bait" protein) overnight at 4°C.

-

Add fresh protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against 5-LOX (the "prey" protein).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

A band corresponding to 5-LOX in the vehicle-treated sample, which is absent or significantly reduced in the this compound-treated sample, indicates that this compound disrupts the FLAP-5-LOX interaction.

-

This protocol provides a general workflow for determining the high-resolution structure of FLAP in complex with this compound.[14]

-

Protein Expression and Purification:

-

Overexpress human FLAP in a suitable expression system (e.g., insect cells or E. coli).

-

Solubilize the membrane-bound FLAP using detergents.

-

Purify the protein to homogeneity using affinity chromatography followed by size-exclusion chromatography.

-

-

Complex Formation and Crystallization:

-

Incubate the purified FLAP with an excess of this compound to ensure saturation of the binding sites.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement, using a known structure of FLAP or a homolog as a search model.

-

Build and refine the atomic model of the FLAP-Quiflapon complex, including the ligand, into the electron density map.

-

Validate the final structure to ensure its quality and accuracy.

-

Visualizing Workflows and Mechanisms

Structural Insights into the this compound-FLAP Interaction

Structural studies have provided valuable insights into how this compound inhibits FLAP. Crystal structures of FLAP have revealed that it forms a trimer in the membrane. This compound and similar inhibitors bind in a hydrophobic pocket located at the interface between adjacent FLAP monomers.[15] The binding of this compound is thought to induce a conformational change in FLAP or to sterically hinder the binding of arachidonic acid, thereby preventing its transfer to 5-LOX.[15] This disruption of the substrate transfer is the primary mechanism by which this compound inhibits leukotriene biosynthesis. The quinoline moiety of this compound penetrates into a helical bundle of the protein, forming key interactions that stabilize the complex.[15]

Conclusion

The interaction between this compound and FLAP is a critical target for the development of anti-inflammatory drugs. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and structural basis of this interaction. The detailed protocols and visual diagrams serve as a valuable resource for researchers and drug developers working in this field. A thorough understanding of the structural biology of the this compound-FLAP interaction will continue to drive the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PD062139, NZOONKHCNQFYCI-UHFFFAOYSA-N) [probes-drugs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. biosciencepharma.com [biosciencepharma.com]

- 11. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Leukotriene Biosynthesis Inhibitor: The Early Research and Development of MK-0591

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0591, chemically known as 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid, emerged from early drug discovery programs as a potent and orally active inhibitor of leukotriene biosynthesis.[1][2] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma and inflammatory bowel disease.[2][3] The development of MK-0591 represented a significant advancement in the pursuit of targeted anti-inflammatory therapies. This technical guide provides a comprehensive overview of the seminal preclinical research that elucidated the mechanism of action and characterized the pharmacological profile of MK-0591.

Mechanism of Action: Targeting the 5-Lipoxygenase-Activating Protein (FLAP)

Early investigations revealed that MK-0591 does not directly inhibit the 5-lipoxygenase (5-LO) enzyme itself.[2][4] Instead, its novel mechanism of action involves a specific, high-affinity interaction with the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein essential for the cellular synthesis of leukotrienes.[2][5][6] In stimulated inflammatory cells, 5-LO translocates from the cytosol to the nuclear membrane, where it complexes with FLAP. FLAP is believed to facilitate the transfer of the substrate, arachidonic acid, to 5-LO, a critical step for the initiation of leukotriene synthesis.[7][8] By binding to FLAP, MK-0591 inhibits the translocation of 5-LO to the membrane, thereby preventing the activation of the enzyme and subsequent production of leukotrienes.[2][8]

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by MK-0591

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention by MK-0591.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. The binding of leukotriene biosynthesis inhibitors to site-directed mutants of human 5-lipoxygenase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of indolylalkoxyiminoalkylcarboxylates as leukotriene biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic AMP-mediated inhibition of 5-lipoxygenase translocation and leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid regulates the translocation of 5-lipoxygenase to the nuclear membranes in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Quiflapon Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon (also known as MK-591) is a potent and highly specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial intracellular protein responsible for the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the initial and rate-limiting step in the biosynthesis of leukotrienes.[4][5] By targeting FLAP, this compound effectively abrogates the production of this class of pro-inflammatory lipid mediators, which have been implicated in a variety of inflammatory diseases, most notably asthma.[5][6] Furthermore, emerging research has identified that this compound's modulation of the 5-lipoxygenase pathway can induce apoptosis in various cancer cell lines, indicating a potential role in oncology.[1][7] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on biological systems.

Core Mechanism of Action: Inhibition of the Leukotriene Biosynthetic Pathway

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an integral nuclear membrane protein that acts as a scaffold, binding arachidonic acid released from the cell membrane and presenting it to 5-lipoxygenase.[4] This protein-protein interaction is an absolute requirement for the efficient synthesis of leukotrienes.

This compound exerts its inhibitory effect by binding with high affinity to FLAP, thereby preventing the association of arachidonic acid with 5-lipoxygenase.[2] This action effectively halts the downstream synthesis of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] These lipid mediators are potent signaling molecules that contribute to the pathophysiology of inflammatory diseases by promoting bronchoconstriction, increasing vascular permeability, and acting as chemoattractants for inflammatory cells.[4][6]

Modulation of Cancer Cell Signaling Pathways

Recent studies have elucidated a role for this compound in modulating signaling pathways critical for the survival of certain cancer cells, particularly pancreatic cancer.[7] In these cells, which often overexpress 5-lipoxygenase, this compound treatment has been shown to induce apoptosis.[1][7] This effect is mediated through the downregulation of Protein Kinase C-epsilon (PKCε), a known oncogenic protein.[7]

The inhibition of the 5-lipoxygenase pathway by this compound leads to a reduction in the activity of the small GTPase K-Ras and subsequently suppresses the phosphorylation of downstream effectors c-Raf and ERK.[7][8] This disruption of the Ras-Raf-MEK-ERK pathway, a key regulator of cell proliferation and survival, contributes to the apoptotic effect. Notably, this pro-apoptotic activity appears to be independent of the PI3K-Akt signaling pathway.[7]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various in vitro and in vivo systems. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | System | Species | IC₅₀ (nM) | Reference(s) |

| FLAP Binding Assay | Leukocyte Membranes | Human | 1.6 | [1][2][3] |

| Leukotriene Biosynthesis | Intact PMNLs | Human | 3.1 | [1][2] |

| Leukotriene Biosynthesis | Elicited PMNLs | Rat | 6.1 | [1][2] |

| Leukotriene Biosynthesis | Whole Blood | Human | 510 | [6] |

| Leukotriene Biosynthesis | Whole Blood | Squirrel Monkey | 69 | [6] |

| Leukotriene Biosynthesis | Whole Blood | Rat | 9 | [6] |

Table 2: In Vivo Efficacy of this compound (MK-591)

| Model | Species | Dosing | Key Findings | Reference(s) |

| Pancreatic Cancer Xenograft | Nude Mice | 200 mg/kg/day (oral gavage) | Significant inhibition of tumor growth. | [1] |

| Hyperoxia-induced Lung Injury | Newborn Mice | 20 or 40 mg/kg (subcutaneous) | Prevention of aberrant alveolarization. | [2] |

Experimental Protocols

FLAP Binding Assay

This protocol is adapted from methodologies established for FLAP inhibitors.

Objective: To determine the binding affinity of this compound for the 5-lipoxygenase-activating protein.

Materials:

-

Human leukocyte membrane preparations (source of FLAP)

-

Radioiodinated FLAP ligand (e.g., ¹²⁵I-L-691,831)

-

This compound (MK-591) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In duplicate, combine human leukocyte membrane preparations (providing 8-53 pmol/mg of protein), the radioiodinated ligand (at a concentration near its Kd, e.g., 6 nM), and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of a known non-labeled FLAP inhibitor).

Leukotriene Biosynthesis Inhibition Assay

Objective: To measure the functional inhibition of leukotriene production by this compound in whole cells.

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or other relevant cell type

-

Cell culture medium (e.g., RPMI-1640)

-

Calcium ionophore (e.g., A23187)

-

This compound (MK-591) at various concentrations

-

Methanol (for extraction)

-

Solid Phase Extraction (SPE) cartridges

-

Mobile phase for HPLC or ELISA kit for specific leukotriene (e.g., LTC4)

Procedure:

-

Cell Preparation: Isolate and resuspend human PMNLs in culture medium to a defined concentration.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Induce leukotriene synthesis by adding a calcium ionophore (e.g., 2.5 µM A23187) and incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet cell debris and collect the supernatant.

-

Purification: Purify and concentrate the leukotrienes from the supernatant using SPE cartridges.

-

Quantification: Analyze the purified samples to quantify the amount of a specific leukotriene (e.g., LTC4 or LTB4). This can be achieved using:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate and quantify leukotrienes based on their retention times and UV absorbance.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available kit specific for the leukotriene of interest for quantification.

-

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage inhibition of leukotriene synthesis against the drug concentration.

Clinical Development and Future Directions

This compound (MK-591) was one of the early FLAP inhibitors to be investigated in clinical trials, primarily for the treatment of asthma. While it demonstrated proof of concept for the therapeutic potential of FLAP inhibition, its development has been largely superseded by newer generation compounds. Publicly available data on the specific outcomes of late-phase clinical trials for this compound is limited. The exploration of its pro-apoptotic effects in cancer is a more recent development and represents a promising new avenue for research into the therapeutic applications of this compound and the broader class of FLAP inhibitors.

References

- 1. MK591 (this compound), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. MK591 (this compound), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Quiflapon as a Chemical Probe for the 5-Lipoxygenase Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon (MK-591) is a potent, selective, and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides an in-depth overview of this compound's mechanism of action and its application as a chemical probe to investigate the 5-lipoxygenase (5-LOX) pathway, a critical route in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to facilitate its use in research and drug development.

Introduction

The 5-lipoxygenase pathway plays a crucial role in the inflammatory response through the production of leukotrienes, which are potent lipid mediators.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[3][4] A key component of this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in leukotriene biosynthesis.[1][5]